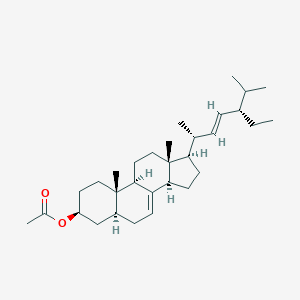

Spinasteryl acetate

Overview

Description

Spinasteryl acetate is a natural product found in Trichosanthes cucumeroides, Baccharoides anthelmintica, and Trichosanthes ovigera with data available.

Mechanism of Action

Target of Action

Alpha-Spinasterol acetate, also known as Spinasteryl acetate, primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . This receptor is a non-selective cation channel that responds to a wide range of stimuli . It has been reported to modulate seizure activity in animal models of seizures and epilepsy . Additionally, alpha-Spinasterol acetate also inhibits COX-1 and COX-2 activities .

Mode of Action

Alpha-Spinasterol acetate acts as a selective antagonist for the TRPV1 receptor . As an antagonist, it binds to the receptor and blocks its activation, thereby inhibiting the physiological response . It also inhibits the activities of COX-1 and COX-2, enzymes involved in inflammation and pain .

Biochemical Pathways

It is known that trpv1 receptors and cox enzymes play crucial roles in various biological processes, including pain perception, inflammation, and regulation of body temperature . Therefore, the antagonistic action of alpha-Spinasterol acetate on these targets could potentially affect these processes.

Pharmacokinetics

It is known that alpha-spinasterol is characterized by good blood-brain permeability , which suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system.

Result of Action

Alpha-Spinasterol acetate has been shown to have significant anticonvulsant effects in various seizure tests . It increases the seizure threshold, reducing the likelihood of seizure occurrence . It also has anti-inflammatory properties due to its inhibitory action on COX enzymes .

Biochemical Analysis

Biochemical Properties

Alpha-Spinasterol acetate interacts with various enzymes, proteins, and other biomolecules. It has been identified as a selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) receptor . It also exhibits antioxidant, anticonvulsant, antidepressant, and anti-inflammatory properties . Furthermore, it has been reported to inhibit cyclooxygenases (COX1 and COX2), enzymes involved in inflammation and pain .

Cellular Effects

Alpha-Spinasterol acetate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has an inhibitory potency on glomerular mesangial cell proliferation . It also enhances glucose uptake activity , which could influence cellular metabolism. Moreover, it has been found to reduce the viability of hepatic Hep G2 cells and blood HL-60 cells .

Molecular Mechanism

At the molecular level, Alpha-Spinasterol acetate exerts its effects through various mechanisms. It has been reported to inhibit intestinal absorption of glucose . It also exhibits antinociceptive efficacy via dual actions against TRPV1 and cyclooxygenases . Furthermore, it can directly affect membrane structure and packing in a manner similar to cholesterol .

Dosage Effects in Animal Models

In animal models, Alpha-Spinasterol acetate has shown significant anticonvulsant effects at doses of 0.1-1 mg/kg . It also exhibits antidepressant effects at doses of 1-2 mg/kg and anti-inflammatory effects at doses of 0.001-1 mg/kg

Metabolic Pathways

It is known that sterols, including Alpha-Spinasterol acetate, are integral components of the membrane lipid bilayer and are involved in many processes occurring in plants, ranging from regulation of growth and development to stress resistance .

Subcellular Localization

As a sterol, it is likely to be found within the lipid bilayer of cell membranes

Properties

IUPAC Name |

[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLULFBGTFJDEB-LSEHKVPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345812 | |

| Record name | Spinasteryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-46-1 | |

| Record name | Spinasteryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinasteryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-angiogenic effects of Spinasteryl acetate and what is the proposed mechanism?

A1: this compound, isolated from the leaves of Ardisia pyramidalis, has demonstrated potential anti-angiogenic properties. [, ] In the Chorioallantoic membrane (CAM) vascularity assay, this compound induced capillary hemorrhaging and the formation of ghost vessels, ultimately leading to a non-functional chorioallantoic membrane. [] This suggests that this compound may disrupt blood vessel formation, though the exact mechanism of action remains to be elucidated.

Q2: Besides Ardisia pyramidalis, are there other natural sources for this compound?

A2: Yes, this compound has also been identified in the starfish Asterina pectinifera. [] In this marine organism, it was found alongside other sterols like Δ7-spinastenol and Δ7-cholestenol.

Q3: Have there been any studies on the toxicity of this compound?

A3: Yes, a study investigated the toxicity of this compound on Artemia salina nauplii and Danio rerio embryos. [] this compound demonstrated toxicity to A. salina with an LC50 of 0.52 mg/ml after 48 hours of exposure. In D. rerio embryos, exposure to this compound led to teratogenic effects such as axial deformation, pericardial edema, and yolk sac edema.

Q4: How does this compound compare to other compounds isolated from Ardisia pyramidalis in terms of biological activity?

A4: Ardisia pyramidalis also yields a mixture of α-amyrin, β-amyrin, and bauerenol. [] While all these compounds, including this compound, exhibited toxicity to A. salina, the mixtures of α-amyrin, β-amyrin, and bauerenol were further tested for their effect on D. rerio caudal fin regeneration. Exposure to these triterpene mixtures resulted in shorter caudal fin regeneration lengths, suggesting a potential impact on tissue regeneration processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

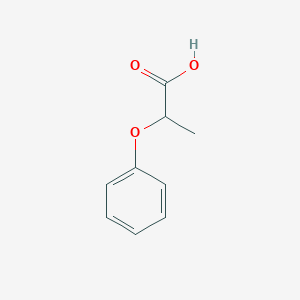

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)

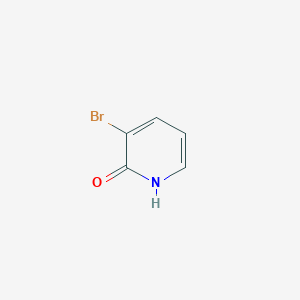

![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)

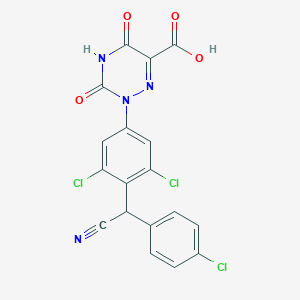

![2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B32020.png)

![2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B32026.png)